N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of amines, aldehydes, isocyanides, and carboxylic acids .
Industrial Production Methods
Industrial production of piperazine derivatives, including N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine, often involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, which can then be purified by distillation .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can enhance its reactivity and biological activity. In gene delivery applications, the compound forms stable complexes with DNA, facilitating its entry into cells and promoting gene expression .
Comparison with Similar Compounds
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be compared with other piperazine derivatives such as:
Aminoethylpiperazine: Contains three nitrogen atoms and is used as an epoxy resin curing agent and corrosion inhibitor.
1,4-Bis(3-aminopropyl)piperazine: Used in the functionalization of natural and synthetic materials and has applications in corrosion inhibition and biological activity studies.
The uniqueness of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine lies in its specific structure, which provides multiple reactive sites and potential for diverse applications in various fields.
Properties
CAS No. |
133989-26-1 |
---|---|
Molecular Formula |
C15H34N6 |
Molecular Weight |
298.47 g/mol |
IUPAC Name |
N,N'-bis(2-piperazin-1-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N6/c1(2-16-4-10-20-12-6-18-7-13-20)3-17-5-11-21-14-8-19-9-15-21/h16-19H,1-15H2 |
InChI Key |
QMOFNAWGUJFLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCCNCCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.